GL516 -

GL516

Catalog Number: EVT-1534771
CAS Number:
Molecular Formula: C23H22O5
Molecular Weight: 378.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GL516 is a novel PPAR agonist, modulating oxidative stress and apoptosis in astrocytes and showing neuroprotective properties.
Source and Classification

GL516 is derived from a series of synthetic compounds designed to interact with PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The classification of GL516 as a PPARγ agonist indicates its function in activating this receptor, which is implicated in various physiological processes, including adipogenesis and insulin sensitivity. Its chemical structure allows it to bind effectively to the receptor, leading to downstream effects on gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of GL516 involves several steps that typically include the formation of key intermediates through various organic reactions. While specific synthetic routes for GL516 were not detailed in the provided sources, common methodologies for synthesizing PPARγ agonists often involve:

  1. Formation of Core Structure: Utilizing reactions such as nucleophilic substitutions or coupling reactions to create the foundational framework of the molecule.
  2. Functionalization: Introducing functional groups that enhance binding affinity or selectivity for PPARγ.
  3. Purification: Employing chromatography techniques to isolate the desired product from reaction by-products.

For example, similar compounds have been synthesized using methods such as Grignard reactions or phosphonylation processes, which may also apply to GL516 depending on its specific chemical structure .

Molecular Structure Analysis

Structure and Data

Molecular Data

  • Molecular Formula: Specific data on the molecular formula was not provided but can be inferred based on typical structures of PPARγ agonists.
  • Molecular Weight: Information on the molecular weight would depend on the exact composition of GL516.
Chemical Reactions Analysis

Reactions and Technical Details

GL516 undergoes several chemical reactions relevant to its function as a PPARγ agonist:

  1. Binding Affinity Studies: Evaluating how GL516 interacts with PPARγ through competitive binding assays.
  2. Metabolic Stability Tests: Assessing how GL516 is metabolized in biological systems, which informs its potential efficacy and safety profile.

The specific reaction mechanisms at play when GL516 activates PPARγ involve conformational changes in the receptor that lead to altered gene expression patterns related to metabolism .

Mechanism of Action

Process and Data

The mechanism by which GL516 exerts its effects involves:

  1. Activation of PPARγ: Upon binding to PPARγ, GL516 induces a conformational change that enhances the receptor's ability to regulate target gene transcription.
  2. Gene Expression Modulation: Studies have shown that treatment with GL516 can stimulate the expression of neuropeptide Y (NPY) and Agouti-related peptide (AgRP), while simultaneously reducing the expression of cocaine-amphetamine regulated transcript (CART) and pro-opiomelanocortin (POMC) . This modulation is critical for appetite regulation and energy homeostasis.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not provided, typical characteristics for small molecules like GL516 include:

  • Appearance: Often presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents, which is common for many synthetic small molecules.

Chemical Properties

Chemical properties relevant to GL516 include:

  • Reactivity: The presence of functional groups that may participate in further chemical reactions.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
Applications

Scientific Uses

GL516's primary applications are within biomedical research, particularly concerning:

  • Metabolic Disorders: Investigating its potential role in treating conditions such as obesity, type 2 diabetes, and metabolic syndrome through modulation of PPARγ activity.
  • Neuroprotection: Exploring its effects on neuronal health and function, given its ability to reduce oxidative stress and apoptosis .

Research continues into optimizing GL516's structure for enhanced efficacy and reduced side effects, making it a promising candidate for future therapeutic developments in metabolic health.

Introduction to GL516 as a PPARγ Agonist

GL516 is a synthetic small molecule agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor transcription factor implicated in neuroprotection, metabolic regulation, and inflammation control. Unlike classical thiazolidinedione (TZD) PPARγ agonists (e.g., rosiglitazone, pioglitazone), GL516 belongs to the fibrate derivative class, exhibiting distinct structural and pharmacological properties. Its development arose from efforts to identify novel PPAR ligands with improved neurological activity profiles and potential applications in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS), Alzheimer’s disease (AD), and Parkinson’s disease (PD), where PPARγ dysfunction contributes to pathogenesis [1] [6] [8].

Pharmacological Classification of GL516

GL516 is classified as a selective PPARγ agonist with demonstrated efficacy in modulating central nervous system (CNS) pathways. Its pharmacological profile encompasses:

  • Receptor Selectivity: GL516 exhibits high binding affinity and activation potency for PPARγ over other PPAR isoforms (α, β/δ). Functional assays confirm its ability to induce PPARγ-dependent transactivation, though with a structurally distinct ligand-receptor interaction compared to TZDs [1] [8].
  • Neuroprotective Properties: Preclinical studies highlight GL516’s ability to counteract key pathological processes in neuronal and glial models:
  • Oxidative Stress Mitigation: In rat astrocyte cell lines (CTX-TNA2), GL516 (100 µM, 24-96h) significantly restored catalase activity and reduced reactive oxygen species (ROS) production induced by the PPARγ antagonist GW9662 (G3335). This antioxidant effect was comparable to rosiglitazone at prolonged exposures [6] [9].
  • Anti-Apoptotic Activity: GL516 treatment reduced apoptosis occurrence in astrocytes challenged with oxidative stress (H₂O₂). Mechanistically, it modulated pro-apoptotic protein levels (e.g., suppressed caspase-3 activation) [6].
  • Neurotransmitter Modulation: In hypothalamic HypoE22 cells, GL516 (1 nM - 100 µM) reduced dopamine (DA) and serotonin (5-HT) turnover, indicated by decreased DOPAC/DA and 5-HIAA/5-HT ratios, suggesting modulation of aminergic signaling relevant to feeding behavior and neuroprotection [1] [2].

Table 1: Pharmacological Profile of GL516 vs. Classical TZD PPARγ Agonists

PropertyGL516Classical TZDs (e.g., Pioglitazone, Rosiglitazone)Reference
Chemical ClassFibrate derivativeThiazolidinedione (TZD) [1] [8]
PPARγ SelectivityHigh (Primary agonist)High (Full agonists) [1] [8]
Key Neuroprotective Effects• Antioxidant (↑ Catalase, ↓ ROS) • Anti-apoptotic (↓ Caspase-3) • Modulates DA/5-HT turnover• Anti-inflammatory (↓ Cytokines) • Promotes mitochondrial function • Modulates Aβ metabolism (AD models) [1] [6] [9]
Neuromodulatory TargetHypothalamic neuropeptides (NPY, AgRP, POMC, CART)Similar neuropeptide modulation; broader metabolic effects [1] [2]

Table 2: Multi-Target Neuroprotective Effects of GL516

Target PathwayExperimental ModelGL516 EffectSignificance
Oxidative StressRat astrocytes (CTX-TNA2) + GW9662Restored catalase activity; ↓ ROS productionCounters peroxisomal dysfunction in neurodegeneration [6] [9]
ApoptosisRat astrocytes + H₂O₂↓ Apoptosis occurrence; ↓ Caspase-3 activationProtects glial cells, critical for neuronal support [6]
Dopamine/Serotonin TurnoverHypothalamic HypoE22 cells↓ DOPAC/DA ratio; ↓ 5-HIAA/5-HT ratioModulates hypothalamic neurotransmission [1] [2]
Hypothalamic NeuropeptidesIsolated mouse hypothalami↑ NPY, AgRP expression; ↓ POMC, CART expressionPromotes orexigenic signaling; potential for appetite loss in ALS/neurodegeneration [1] [2]

Structural Characteristics of Fibrate-Derived PPARγ Agonists

GL516 exemplifies the structural diversification of PPARγ ligands beyond the TZD scaffold. Its design leverages the fibrate backbone – typically associated with PPARα activation (e.g., fenofibrate) – but incorporates modifications conferring PPARγ specificity:

  • Core Fibrate Structure: Retains the aryloxy-alkyl carboxylic acid motif common to fibrates. This acidic head group (COOH) is crucial for forming salt bridges and hydrogen bonds with key residues (e.g., Ser289, His323, His449, Tyr473) in the PPARγ ligand-binding domain (LBD) [1] [8].
  • Strategic Modifications for PPARγ Selectivity:
  • Lipophilic Tail Optimization: The nature of the aromatic ring and attached lipophilic substituents in GL516 is tailored to fit the large Y-shaped hydrophobic pocket within the PPARγ LBD. This optimizes hydrophobic interactions, a determinant of binding affinity and subtype selectivity [8].
  • Linker Flexibility: The alkyl chain linker length and flexibility influence the spatial orientation of the acidic head and lipophilic tail, impacting receptor activation efficacy. GL516’s specific linker allows optimal engagement with PPARγ’s activation helix (AF-2) [8].
  • Distinction from TZDs: Unlike TZDs, which utilize a heterocyclic acidic head (TZD ring) forming extensive hydrogen bonds with helix 12 (H12) of PPARγ to stabilize the active conformation, GL516 relies on its fibrate-derived carboxylic acid and optimized hydrophobic interactions. This difference potentially translates to altered co-activator recruitment profiles and reduced side effects associated with classical TZDs (e.g., weight gain, fluid retention), although full clinical profiling is pending [1] [7] [8].

Table 3: Structural Features of GL516 Compared to Other Fibrate-Derived PPAR Ligands

Structural ElementGL516Classical Fibrates (PPARα agonists e.g., Fenofibrate)Other Fibrate-Derived PPARγ AgonistsFunctional Implication
Acidic HeadCarboxylic Acid (COOH)Carboxylic Acid (COOH)Carboxylic Acid (COOH)Essential for H-bonding with LBD polar residues (Ser289, His323, His449, Tyr473)
Aromatic CoreSpecific substituted aromatic ringTypically simple phenyl or naphthyl ringVaried (benzimidazole, benzoxazole etc.)Influences hydrophobic pocket occupancy and selectivity
Lipophilic TailOptimized hydrophobic substituentsOften alkoxy or alkyl chainsTailored bulky groups (halogenated aryl, alkyl chains)Critical for PPARγ LBD hydrophobic interactions and transactivation potency
LinkerAlkyl chain (specific length)Typically -CH₂- or -O-CH₂- chainVaried (alkyl, ether, amide)Determines spatial orientation of head and tail groups
Primary PPAR TargetPPARγPPARαPPARγ or Pan-PPARDefines biological activity profile

Mechanisms of PPARγ Activation in Neurological Contexts

GL516 exerts its neuroprotective and neuromodulatory effects primarily through PPARγ-dependent transcriptional regulation within the CNS. Key mechanisms include:

  • Transcriptional Regulation of Neuroprotective Genes:
  • Antioxidant Defense: PPARγ activation by GL516 enhances the expression of enzymes like catalase and glutathione S-transferase α-2 (GSTA2), crucial for detoxifying ROS (e.g., H₂O₂) and lipid peroxidation by-products (e.g., 4-hydroxynonenal, 4-HNE) [3] [6]. This is particularly relevant in ALS and PD models where oxidative stress is a major driver of motor neuron degeneration [3].
  • Anti-Inflammatory Signaling: Although GL516's direct anti-inflammatory cytokine data in neurons is less extensive than for TZDs, PPARγ activation broadly suppresses pro-inflammatory transcription factors (NF-κB, AP-1) and cytokine production (TNF-α, IL-1β, IL-6) in glial cells (microglia, astrocytes), mitigating neuroinflammation – a core pathology in AD, PD, and ALS [4] [7].
  • Modulation of Hypothalamic Neuropeptides (Orexigenic Effects): A critical neurological action of GL516 is its influence on hypothalamic appetite-regulating circuits, highly relevant to cachexia in neurodegenerative diseases like ALS:
  • Ex Vivo Studies: In isolated mouse hypothalamic specimens, GL516 (1–100 µM) significantly stimulated gene expression of orexigenic neuropeptides Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). Concurrently, it suppressed expression of anorexigenic neuropeptides Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART) [1] [2].
  • Potency Comparison: GL516’s effect on AgRP expression was notably potent, exceeding that of pioglitazone (10 µM) at concentrations as low as 1 µM. Its effect on NPY was comparable to pioglitazone at 1 and 10 µM [2].
  • Mechanism: This shift towards orexigenic signaling is mediated by PPARγ activation within neurons of the hypothalamic arcuate nucleus (ARC), directly influencing neuropeptide gene transcription [1] [2].
  • Metabolic and Mitochondrial Support:
  • PPARγ activation promotes genes involved in fatty acid uptake, storage, and mitochondrial β-oxidation, improving neuronal energy metabolism [3] [8].
  • Co-activation of PPARγ coactivator-1 alpha (PGC-1α) by PPARγ agonists enhances mitochondrial biogenesis and function, offering protection against bioenergetic failure in neurodegeneration [7] [10]. While direct GL516-PGC-1α data is limited, this is a well-established PPARγ pathway.

Table 4: Mechanisms of GL516-Mediated Neuroprotection and Neuromodulation

MechanismMolecular/Cellular EffectFunctional OutcomeExperimental Evidence
Transcriptional Antioxidant Defense↑ Catalase, ↑ GSTA2, ↑ Lipoprotein lipase (LPL)Detoxification of ROS and lipid peroxidation products (e.g., 4-HNE)↓ ROS in astrocytes; PPARγ activation by lipid peroxidation adducts in ALS neurons [3] [6]
Anti-Inflammatory SignalingTransrepression of NF-κB/AP-1; ↓ TNF-α, IL-1β, IL-6 (glial)Reduced neuroinflammation; attenuated glial activationEstablished for PPARγ; GL516 structural class effect [4] [7]
Hypothalamic Neuropeptide Shift↑ NPY mRNA, ↑ AgRP mRNA; ↓ POMC mRNA, ↓ CART mRNAPromotion of orexigenic drive; increased food intakeEx vivo hypothalami; GL516 > Pioglitazone for AgRP [1] [2]
Metabolic/Mitochondrial Support↑ Fatty acid uptake/storage genes; Potential ↑ PGC-1α activityImproved neuronal bioenergetics; enhanced mitochondrial functionPPARγ mechanism; GL516 structural class effect [3] [7] [8]
Anti-Apoptotic Action↓ Caspase-3 activation; Modulation of Bcl-2 family proteinsProtection of astrocytes and neurons from programmed cell death↓ Apoptosis in H₂O₂-stressed astrocytes [6]

Table 5: GL516 Modulation of Hypothalamic Neuropeptide Gene Expression

NeuropeptideFunctionGL516 Effect (Ex Vivo Hypothalamus)Comparison to Pioglitazone (10 µM)Significance for Neurodegeneration
NPYOrexigenic (Stimulates appetite)Significant ↑ Expression (1 & 10 µM)Comparable stimulationCounters cachexia/appetite loss in ALS, AD
AgRPOrexigenic (Antagonizes melanocortin receptors)Potent ↑ Expression (1–100 µM)Stronger stimulation (esp. at higher conc.)Potent orexigenic effect
POMCAnorexigenic (Precursor of α-MSH, suppresses appetite)↓ ExpressionSimilar suppressionReduces anorexigenic tone
CARTAnorexigenic (Suppresses appetite)↓ ExpressionSimilar suppressionReduces anorexigenic tone

Properties

Product Name

GL516

IUPAC Name

2-Methyl-2-(4-((4-phenoxyphenoxy)methyl)phenoxy)propanoic acid

Molecular Formula

C23H22O5

Molecular Weight

378.424

InChI

InChI=1S/C23H22O5/c1-23(2,22(24)25)28-21-10-8-17(9-11-21)16-26-18-12-14-20(15-13-18)27-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,24,25)

InChI Key

XKRVKDITBMJKRZ-UHFFFAOYSA-N

SMILES

CC(OC1=CC=C(COC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1)(C)C(O)=O

Solubility

Soluble in DMSO

Synonyms

GL516

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.